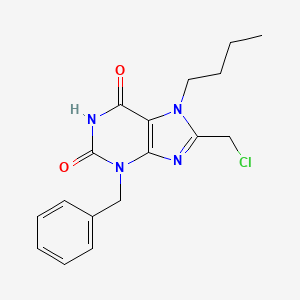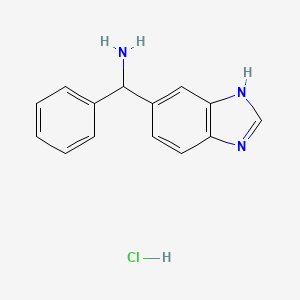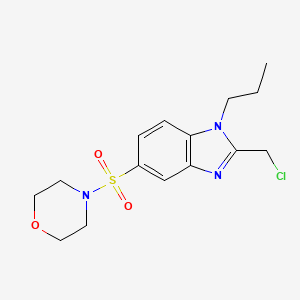
3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Vue d'ensemble
Description
The compound “3-benzyl-7-butyl-8-(chloromethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical with the molecular formula C17H19ClN4O2 and a molecular weight of 346.81 . It is a specialty product for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
BCP has been used in numerous scientific research applications, including the synthesis of other compounds, the development of drugs, and the study of its biochemical and physiological effects. BCP has been used in the synthesis of several other compounds, including benzyl alcohol, benzyl acetate, and benzyl benzoate. BCP has also been studied for its potential use in the development of drugs, as it has been shown to possess certain biological activities.
Mécanisme D'action
The exact mechanism of action of BCP is not yet fully understood, but it is believed to act as a modulator of certain biochemical processes. BCP is thought to interact with certain enzymes and proteins, resulting in changes in their activity and/or structure. This can result in changes in the expression of certain genes, resulting in changes in the biochemical and physiological effects of the organism in which it is present.
Biochemical and Physiological Effects
BCP has been studied for its potential effects on biochemical and physiological processes. In animal studies, BCP has been found to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on the immune system, as well as on the metabolism of certain compounds. BCP has also been studied for its potential effects on the nervous system, including its ability to affect the release of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
BCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. Additionally, BCP has a low toxicity, making it safe for use in laboratory experiments. However, BCP is not water-soluble, making it difficult to use in certain experiments. Additionally, BCP is not widely available, making it difficult to obtain for use in experiments.
Orientations Futures
There are several possible future directions for the study of BCP. One possible direction is to further investigate its potential use in the development of drugs and other products. Additionally, further research could be done to explore the mechanism of action of BCP and its effects on biochemical and physiological processes. Additionally, BCP could be studied for its potential use in the synthesis of other compounds, such as benzyl alcohol, benzyl acetate, and benzyl benzoate. Finally, further research could be done to explore the potential advantages and limitations of BCP for use in laboratory experiments.
Méthodes De Synthèse
BCP can be synthesized from a variety of starting materials, including benzyl chloride, butyl chloride, and 2,3,6,7-tetrahydro-1H-purine-2,6-dione. The synthesis procedure involves the reaction of these starting materials in the presence of a base, such as sodium hydroxide or potassium hydroxide, at a temperature of around 100°C. The reaction results in the formation of BCP, which can then be isolated and purified using standard chromatographic techniques.
Safety and Hazards
Propriétés
IUPAC Name |
3-benzyl-7-butyl-8-(chloromethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-2-3-9-21-13(10-18)19-15-14(21)16(23)20-17(24)22(15)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGONQOWRKCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146769 | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848658-76-4 | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848658-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Butyl-8-(chloromethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)



![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)


![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)